molecular formula C12H13Cl2NO B14579340 3-Chloro-4-(chloromethyl)-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 61213-30-7

3-Chloro-4-(chloromethyl)-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B14579340
CAS No.: 61213-30-7
M. Wt: 258.14 g/mol
InChI Key: ZXRQQEWGLKBUGK-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-(4-methylphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with a 4-methylphenyl group, a chloromethyl group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the 4-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidinone ring with a 4-methylphenyl group, often using a Friedel-Crafts alkylation reaction.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-(4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloromethyl and chlorine groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Chloro-4-(chloromethyl)-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the 4-methyl group.

    4-(Chloromethyl)-1-(4-methylphenyl)pyrrolidin-2-one: Similar structure but lacks the chlorine atom at the 3-position.

    3-Chloro-1-(4-methylphenyl)pyrrolidin-2-one: Similar structure but lacks the chloromethyl group.

Uniqueness

3-Chloro-4-(chloromethyl)-1-(4-methylphenyl)pyrrolidin-2-one is unique due to the presence of both the chloromethyl and chlorine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61213-30-7

Molecular Formula

C12H13Cl2NO

Molecular Weight

258.14 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H13Cl2NO/c1-8-2-4-10(5-3-8)15-7-9(6-13)11(14)12(15)16/h2-5,9,11H,6-7H2,1H3

InChI Key

ZXRQQEWGLKBUGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(C(C2=O)Cl)CCl

Origin of Product

United States

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